2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)-

Catalog No.
S13062869
CAS No.
645401-55-4
M.F
C10H10Cl2O2
M. Wt
233.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R...

CAS Number

645401-55-4

Product Name

2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)-

IUPAC Name

(4R)-4-(3,4-dichlorophenyl)-4-hydroxybutan-2-one

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

InChI

InChI=1S/C10H10Cl2O2/c1-6(13)4-10(14)7-2-3-8(11)9(12)5-7/h2-3,5,10,14H,4H2,1H3/t10-/m1/s1

InChI Key

KHZGWVCUAPPPEB-SNVBAGLBSA-N

Canonical SMILES

CC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)O

Isomeric SMILES

CC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)O

2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)-, also known by its CAS number 86734-67-0, is an organic compound with the molecular formula C10H12O2C_{10}H_{12}O_2 and a molecular weight of 164.20 g/mol. This compound is characterized by a butanone structure with a hydroxy group and a dichlorophenyl substituent at the 4-position. Its stereochemistry is specified as (4R), indicating the configuration around the chiral center.

The chemical reactivity of 2-butanone derivatives often involves nucleophilic addition reactions, oxidation, and condensation reactions. The presence of the hydroxy group allows for potential hydrogen bonding and reactivity in various organic transformations. For instance, it can undergo:

  • Nucleophilic addition: The carbonyl group can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
  • Condensation: It can react with amines or other nucleophiles to form imines or amides.

These reactions are pivotal in synthesizing more complex organic molecules.

The synthesis of 2-butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- can be approached through several methods:

  • Starting from phenolic compounds: Utilizing reactions involving phenolic compounds and butanone derivatives.
  • Chemical modification: Modifying existing butanone derivatives through halogenation and hydroxylation.
  • Multi-step synthesis: Involves several reaction steps including protection-deprotection strategies to introduce the hydroxy group and dichlorophenyl moiety.

Specific methodologies may vary based on desired yields and purity levels.

This compound finds applications in various fields:

  • Pharmaceuticals: As a potential intermediate in drug synthesis due to its biological activity.
  • Agriculture: Possible use in developing agrochemicals that target specific pests or diseases.
  • Material Science: Its derivatives may serve as precursors in synthesizing polymers or other materials with unique properties.

Several compounds share structural similarities with 2-butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)-. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaKey Features
4-(4-Chlorophenyl)-4-hydroxybutan-2-one88639-76-3C10H11ClO2C_{10}H_{11}ClO_2Contains a chlorophenyl group; similar reactivity
2-Butanone, 2-(2,4-dinitrophenyl)958-60-1C10H12N4OC_{10}H_{12}N_4OContains dinitrophenyl; different functional groups
4-(p-Hydroxyphenyl)-2-butanone5471-51-2C10H12O2C_{10}H_{12}O_2Hydroxylated butanone; similar core structure

Uniqueness

The uniqueness of 2-butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- lies in its specific substitution pattern and stereochemistry which may confer distinct biological activities compared to its analogs. Its dichlorophenyl group enhances its potential reactivity and interaction with biological targets, differentiating it from other butanone derivatives.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

232.0057849 g/mol

Monoisotopic Mass

232.0057849 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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